(Z)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide
Descripción
Propiedades
IUPAC Name |
N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)-4-(3-methylpiperidin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O4S2/c1-4-27-22-20(31-5-2)9-6-10-21(22)32-24(27)25-23(28)18-11-13-19(14-12-18)33(29,30)26-15-7-8-17(3)16-26/h6,9-14,17H,4-5,7-8,15-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSOWJSJCSZJCOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC(C4)C)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
(Z)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class of substituted heterocyclic acetamides, which have been studied for their interactions with various biological targets, including protein kinases and opioid receptors.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a benzothiazole moiety, which is known for its biological significance, and a piperidine sulfonamide group, contributing to its pharmacological properties.
The compound has been shown to interact with kappa opioid receptors (KORs), which are implicated in pain modulation and mood regulation. Research indicates that compounds with similar structures can act as selective KOR agonists, potentially offering therapeutic benefits in pain management and mood disorders .
2. Anticancer Activity
Recent studies have explored the anticancer potential of benzothiazole derivatives. The compound exhibits cytotoxic effects against various cancer cell lines, likely due to its ability to induce apoptosis and inhibit cell proliferation. For instance, in vitro assays demonstrated significant growth inhibition in breast and lung cancer cells .
3. Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. Preliminary data suggest that it possesses moderate antibacterial effects against Gram-positive bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of protein synthesis .
Table 1: Biological Activities of (Z)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide
Case Studies
Case Study 1: Kappa Opioid Receptor Modulation
A study conducted on a series of benzothiazole derivatives, including the compound , revealed its efficacy as a KOR agonist. The research demonstrated that activation of KORs by this compound resulted in significant analgesic effects in animal models, suggesting potential applications in pain management therapies.
Case Study 2: Anticancer Efficacy
In vitro studies on various cancer cell lines highlighted the compound's ability to inhibit tumor growth effectively. The mechanism was attributed to the induction of apoptosis through the mitochondrial pathway, leading to increased caspase activity and DNA fragmentation.
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Key Structural and Functional Insights:
Benzothiazole Substitutions :
- The 4-ethoxy-3-ethyl group in the target compound contrasts with 3-(2-methoxyethyl) () and 3-ethyl-4-fluoro (). Ethoxy groups generally increase lipophilicity compared to methoxy or fluoro substituents, which could influence membrane permeability .
- Fluorine in ’s compound may enhance metabolic stability and binding specificity via electronegative effects .
Sulfonyl Group Variations: The 3-methylpiperidinyl sulfonyl moiety in the target differs from 4-methylpiperidinyl () and azepane sulfonyl (). Piperidine vs.
Biological Activity Trends: Quinolinium derivatives () exhibit antibacterial properties, but the target’s benzamide scaffold may prioritize different targets (e.g., enzyme inhibition or receptor modulation) . Sulfonyl-containing triazoles () show tautomeric behavior, suggesting the target’s sulfonyl group could influence tautomer stability or reactivity .
Synthetic Considerations :
- Friedel-Crafts reactions and nucleophilic additions () are common in sulfonylbenzamide synthesis. The target’s 3-methylpiperidinyl sulfonyl group might require tailored coupling conditions to avoid N-alkylation side reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
